2-(4-Methoxyphenyl)-6-p-tolylpyridine-4-carboxylic acid
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Overview
Description
2-(4-Methoxyphenyl)-6-p-tolylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a methoxyphenyl group and a tolyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-p-tolylpyridine-4-carboxylic acid typically involves multi-step reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 4-methoxyphenylboronic acid with a suitable pyridine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-p-tolylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-(4-hydroxyphenyl)-6-p-tolylpyridine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 2-(4-methoxyphenyl)-6-p-tolylpyridine-4-methanol.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-p-tolylpyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-p-tolylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-6-p-tolylpyridine-4-methanol
- 2-(4-Hydroxyphenyl)-6-p-tolylpyridine-4-carboxylic acid
- 4-Methoxyphenylboronic acid
Uniqueness
2-(4-Methoxyphenyl)-6-p-tolylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H17NO3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-(4-methylphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C20H17NO3/c1-13-3-5-14(6-4-13)18-11-16(20(22)23)12-19(21-18)15-7-9-17(24-2)10-8-15/h3-12H,1-2H3,(H,22,23) |
InChI Key |
UIZXMVACZUZUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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